molecular formula C14H19N3O3S B4645809 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide

Cat. No. B4645809
M. Wt: 309.39 g/mol
InChI Key: ABKVISJLEVJTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA is a vascular disrupting agent that targets the blood vessels that supply tumors, leading to their destruction. In

Mechanism of Action

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide works by targeting the tumor vasculature. It activates the immune system, leading to the production of cytokines, which in turn cause the destruction of the tumor blood vessels. This results in a reduction in blood flow to the tumor, leading to its destruction.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines are responsible for the destruction of the tumor vasculature. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide in lab experiments is that it can selectively target the tumor vasculature, leading to the destruction of the tumor. This makes it a promising candidate for cancer treatment. However, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide has limitations as well. It has a short half-life and is rapidly metabolized in the body, which limits its effectiveness. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide can also cause side effects, such as fever, chills, and fatigue.

Future Directions

There are several future directions for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide research. One direction is to develop new formulations of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide that can increase its half-life and effectiveness. Another direction is to investigate the use of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide can also be studied for its potential use in other diseases, such as inflammatory disorders and infectious diseases.
Conclusion:
In conclusion, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide is a promising candidate for cancer treatment due to its ability to selectively target the tumor vasculature. Its mechanism of action involves the activation of the immune system, leading to the destruction of the tumor blood vessels. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide has been shown to induce the production of cytokines and apoptosis in tumor cells. While N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide has limitations, such as a short half-life and side effects, there are several future directions for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide research, including the development of new formulations and investigating its use in combination with other cancer treatments.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide can selectively target the blood vessels that supply tumors, leading to their destruction. This results in a reduction in tumor size and an improvement in survival rates in animal models of cancer. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-12(9-15-17(11)3)10-16(2)21(18,19)14-7-5-13(20-4)6-8-14/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVISJLEVJTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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